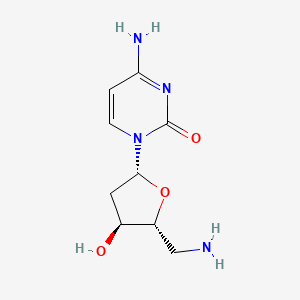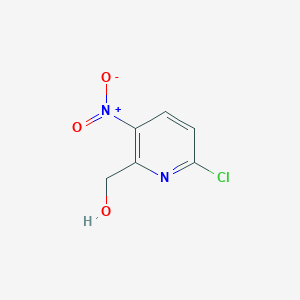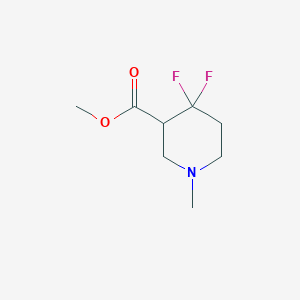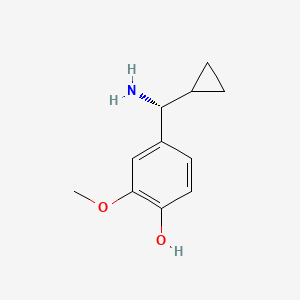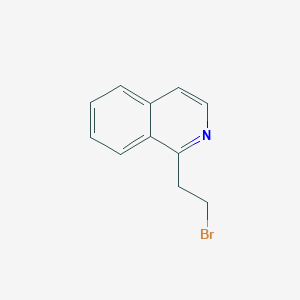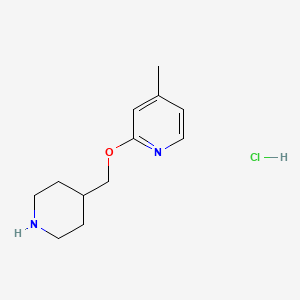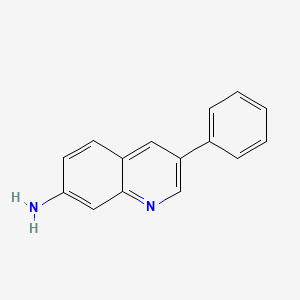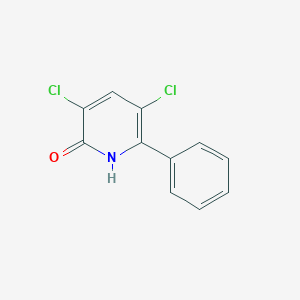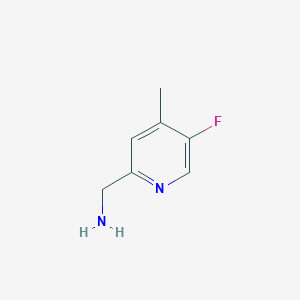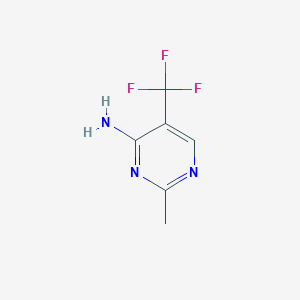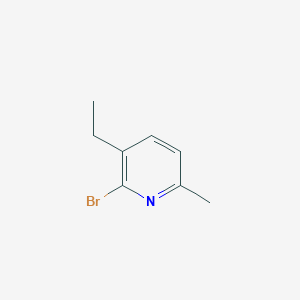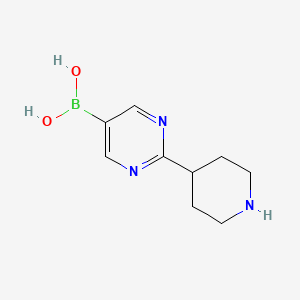![molecular formula C16H9ClN4S B12973167 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a pyrimidine ring, along with a phenylpyridine moiety, contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-chloropyrimidine in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired thiazolo[4,5-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions include substituted thiazolo[4,5-d]pyrimidines, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promising activity as an anticancer agent, particularly as a topoisomerase I inhibitor, which can interfere with DNA replication in cancer cells.
Biological Research: The compound has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. As a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in microbial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrido[2,3-d]pyrimidines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Uniqueness
7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is unique due to the presence of the phenylpyridine moiety, which enhances its biological activity and selectivity towards specific molecular targets. This structural feature distinguishes it from other thiazolo[4,5-d]pyrimidine derivatives and contributes to its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C16H9ClN4S |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
7-chloro-5-(6-phenylpyridin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H9ClN4S/c17-14-13-16(18-9-22-13)21-15(20-14)12-8-4-7-11(19-12)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
NKMMWBHFHQWDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC4=C(C(=N3)Cl)SC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)
